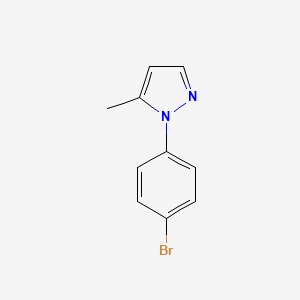

1-(4-Bromophenyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-7-12-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLMUQRZRCYGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697070 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227958-63-5 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Synthesis

Cu(acac)₂ (0.5 equiv.) in aqueous media promotes cyclization at 100°C, yielding 78–82% product. Water as a solvent aligns with green chemistry principles.

Palladium-Mediated Reactions

Pd₂(dba)₃ in DMSO under microwave conditions achieves 88% yield, attributed to accelerated kinetics and reduced side reactions.

Optimization Strategies

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| DMSO | 46.7 | 90 |

| Water | 80.1 | 82 |

Polar aprotic solvents (e.g., DMSO) enhance dipole interactions, accelerating cyclization.

Temperature and Time

-

Optimal Range: 80–100°C (below decomposition thresholds).

-

Time-Yield Correlation: 85% yield at 100°C/10 minutes vs. 70% at 80°C/60 minutes.

Industrial Production Considerations

Scaling up requires:

-

Continuous Flow Reactors: For consistent mixing and heat transfer.

-

Catalyst Recycling: Pd recovery via filtration reduces costs.

-

Safety Protocols: Handling brominated intermediates under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, modifying its electronic properties.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted derivatives with functional groups like nitro, sulfonyl, and halogen.

Nucleophilic Substitution: Derivatives with azide, cyano, and amino groups.

Oxidation and Reduction: Modified pyrazole derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Bromophenyl)-5-methyl-1H-pyrazole has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound significantly reduced edema in animal models, suggesting its potential for treating inflammatory conditions.

- Antimicrobial Efficacy : The compound exhibits promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized in the table below:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | S. aureus |

| Pyrazole Derivative X | 0.22 | E. coli |

| Pyrazole Derivative Y | 0.30 | Pseudomonas aeruginosa |

- Anticancer Activity : The compound has shown effectiveness against various cancer cell lines, including breast, liver, colorectal, and lung cancers. In vitro studies suggest that it can induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival .

Material Science Applications

In material science, this compound is being explored for:

- Organic Semiconductors : Its unique structural features make it a candidate for developing organic semiconductors.

- Light-emitting Diodes (LEDs) : The compound's electronic properties are being studied for potential applications in LED technology.

Biological Studies

The compound's interactions at the molecular level have been a focus of research:

- Enzyme Inhibition Studies : Its structural characteristics allow it to engage in π-π stacking interactions and form hydrogen bonds with active site residues in enzymes, potentially modulating their activity.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in murine models.

- Infection Control : Clinical trials indicated that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Position Comparison

Key Observations :

- The position of the bromophenyl group significantly alters electronic distribution. For instance, substitution at position 1 (target compound) vs.

- Methyl groups at position 5 (target) vs. position 3 (QC-3054, CAS 948293-34-3) influence steric hindrance and molecular packing in crystalline states .

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Pyrazole Derivatives

Key Observations :

- NMR shifts: The target compound’s aromatic protons resonate at δ 7.6–7.8, distinct from nitro-substituted analogs (δ 8.2 for NO₂-Ar-H) due to electron-withdrawing effects .

- IR spectra : The absence of a carbonyl group (C=O) in the target compound results in simpler spectra compared to carboxamide derivatives (e.g., δ 1680 cm⁻¹ in ) .

Table 3: Bioactivity of Pyrazole Derivatives

Key Observations :

- Antiviral activity : Carboxamide derivatives () exhibit potent anti-H5N1 activity, suggesting that functional groups like hydroxamates enhance antiviral efficacy compared to the methyl-substituted target compound .

- Antimicrobial activity : Chloro and trifluoromethyl analogs () show moderate activity, highlighting the importance of halogen substituents in targeting microbial enzymes .

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antileishmanial, and neuroprotective agent, among other pharmacological effects. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.14 g/mol. The presence of a bromophenyl group enhances its biological activity, particularly in targeting specific enzymes and receptors.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Its mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Activity | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | 10 |

| Bacillus subtilis | Significant inhibition | 15 |

| Escherichia coli | Limited activity | >50 |

| Pseudomonas aeruginosa | Limited activity | >50 |

Antileishmanial Activity

Research indicates that derivatives of this compound exhibit promising antileishmanial effects. In vitro studies against Leishmania species have shown that certain derivatives possess IC50 values significantly lower than those of standard treatments, indicating a strong potential for therapeutic use in leishmaniasis .

Neuroprotective Effects

The neurotoxic potential of pyrazole derivatives, including this compound, has been evaluated in terms of their effects on acetylcholinesterase (AchE) activity and oxidative stress markers. Studies have found that this compound can modulate AchE activity, which is crucial for neurotransmission in the nervous system. Additionally, it affects oxidative stress markers like malondialdehyde (MDA), suggesting a protective role against neurodegeneration .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against a range of pathogens. The results indicated that modifications to the substituents on the pyrazole ring significantly influenced antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

Evaluation of Antileishmanial Activity

In another investigation focusing on antileishmanial properties, researchers conducted in vivo tests using Plasmodium-infected mice models. The findings revealed that certain derivatives exhibited superior antipromastigote activity compared to conventional treatments, highlighting their potential in treating tropical diseases .

Q & A

Basic: What are the optimized synthetic routes for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized through cyclocondensation, followed by hydrolysis to yield the acid form . Another method employs Vilsmeier–Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones to introduce aldehyde functionalities, which can be further modified . Key optimization steps include controlling reaction temperature (e.g., 120°C for cyclization) and using polar aprotic solvents like DMSO to enhance yield .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural elucidation relies on X-ray crystallography , NMR , and IR spectroscopy . X-ray diffraction confirms the planar geometry of the pyrazole ring and substituent orientations, with bond lengths (e.g., C–Br: ~1.89 Å) and angles providing crystallographic validation . For example, the dihedral angle between the bromophenyl and pyrazole rings is typically ~5.7°, indicating near-planarity . NMR (¹H and ¹³C) identifies proton environments, such as the methyl group at δ ~2.3 ppm and aromatic protons in the 7.2–7.8 ppm range . IR spectra confirm functional groups, such as C=O stretches at ~1680 cm⁻¹ in carboxylate derivatives .

Advanced: How do researchers analyze structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

SAR studies involve synthesizing analogs with varying substituents (e.g., halogen, methoxy, or trifluoromethyl groups) and testing biological activity. For instance:

- Antimicrobial Activity : Derivatives with 4-methoxyphenyl or thiazole substituents show enhanced activity against Mycobacterium tuberculosis (MIC: 1.56–3.12 µg/mL) due to increased lipophilicity .

- Anticancer Activity : Diarylpyrazole analogs inhibit tubulin polymerization (IC₅₀: 0.8–2.4 µM) by mimicking combretastatin A-4, with electron-withdrawing groups (e.g., Br, CF₃) improving cytotoxicity .

Methodologies include in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding interactions with targets like σ₁ receptors or tubulin .

Advanced: How are contradictions in pharmacological data resolved across studies?

Methodological Answer:

Contradictions often arise from differences in assay conditions or structural variations. For example:

- Solvent Effects : Emission spectra in polar solvents (e.g., DMSO at 356 nm) may alter compound reactivity compared to non-polar solvents, affecting bioactivity .

- Regioisomerism : Halogen positioning (e.g., 4-bromo vs. 5-bromo) can drastically change receptor binding. X-ray crystallography and HPLC purity checks (>95%) ensure regioisomeric consistency .

- Species-Specific Responses : σ₁ receptor antagonists may show varying potency in human vs. guinea pig assays due to receptor subtype differences . Researchers use cross-species validation and knockout models to address discrepancies.

Advanced: What computational methods are used to model interactions of this compound?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) and stability of tautomeric forms .

- Molecular Dynamics (MD) : Simulate binding to targets like cannabinoid receptors, with RMSD values <2.0 Å indicating stable docking .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with antitubercular activity (R² > 0.85) . Software like Gaussian 09 and AutoDock Vina are commonly used .

Basic: What analytical techniques ensure purity and identity during synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .

- Melting Point Analysis : Sharp melting points (e.g., 160–162°C) confirm crystalline purity .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 267.08 for C₁₀H₇BrN₂O₂) .

Advanced: How are photophysical properties leveraged in material science applications?

Methodological Answer:

The compound’s fluorescence in DMSO (λem = 356 nm) is exploited in OLEDs and sensors . Solvatochromic shifts are analyzed using Lippert-Mataga plots to assess dipole-dipole interactions . Computational TD-DFT predicts emission spectra within 5 nm accuracy of experimental data .

Table: Key Spectral Data for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.